molecular formula C12H11N3O B7645834 N-prop-2-enylquinoxaline-2-carboxamide

N-prop-2-enylquinoxaline-2-carboxamide

Cat. No. B7645834
M. Wt: 213.23 g/mol
InChI Key: RKNFSODZIXINTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-prop-2-enylquinoxaline-2-carboxamide, also known as PQ, is a small molecule that has been extensively studied for its pharmacological properties. It is a quinoxaline derivative that has been shown to have a wide range of biological activities. PQ has been found to be a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. This property of PQ has made it a promising candidate for the treatment of cancer and other diseases.

Mechanism of Action

N-prop-2-enylquinoxaline-2-carboxamide's mechanism of action is related to its inhibition of PARP. PARP is an enzyme that is involved in the repair of DNA damage. When DNA is damaged, PARP is activated and helps to repair the damage. However, in cancer cells, PARP is often overactive, leading to increased DNA repair and resistance to chemotherapy and radiation therapy. This compound inhibits PARP, leading to increased DNA damage and cell death.
Biochemical and physiological effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its PARP inhibitory activity, this compound has been shown to inhibit the activity of other enzymes, such as topoisomerase I and II. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of using N-prop-2-enylquinoxaline-2-carboxamide in lab experiments is its potency. This compound has been shown to have potent cytotoxic effects on cancer cells at relatively low concentrations. This makes it a useful tool for studying the mechanisms of cancer cell death. However, one limitation of this compound is its potential toxicity. This compound has been shown to have toxic effects on normal cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for research on N-prop-2-enylquinoxaline-2-carboxamide. One area of interest is the development of this compound analogs with improved pharmacological properties. Another area of interest is the use of this compound in combination with other cancer therapies, such as radiation therapy and chemotherapy. Additionally, there is interest in studying the potential use of this compound in other diseases, such as neurodegenerative diseases and inflammatory diseases. Overall, this compound is a promising molecule with many potential applications in biomedical research.

Synthesis Methods

N-prop-2-enylquinoxaline-2-carboxamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-chloro-N-prop-2-enylquinoxaline with ammonium carbonate in the presence of a palladium catalyst. This method has been shown to yield high purity this compound with good yields.

Scientific Research Applications

N-prop-2-enylquinoxaline-2-carboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to have potent cytotoxic effects on cancer cells, particularly those that are deficient in DNA repair mechanisms. This compound has also been shown to sensitize cancer cells to radiation therapy and chemotherapy.

properties

IUPAC Name

N-prop-2-enylquinoxaline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c1-2-7-13-12(16)11-8-14-9-5-3-4-6-10(9)15-11/h2-6,8H,1,7H2,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKNFSODZIXINTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=NC2=CC=CC=C2N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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